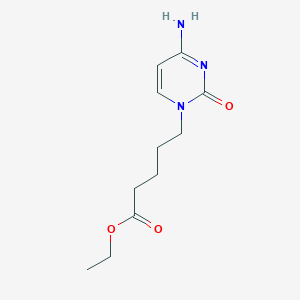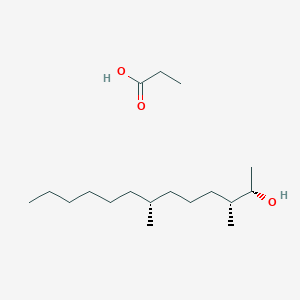
1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Applications De Recherche Scientifique
1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Ammonio-2-Oxopyrimidine-1(2H)-yl)-1,3-Oxathiolane-2-Carboxylate: Known for its antiviral properties.
о-Aminopyrimidine Aldehydes and Ketones: Used as precursors for the synthesis of fused pyrimidines.
Uniqueness
1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester is unique due to its specific chemical structure, which allows for versatile chemical modifications and a wide range of biological activities
Propriétés
Numéro CAS |
183609-13-4 |
|---|---|
Formule moléculaire |
C11H17N3O3 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl 5-(4-amino-2-oxopyrimidin-1-yl)pentanoate |
InChI |
InChI=1S/C11H17N3O3/c1-2-17-10(15)5-3-4-7-14-8-6-9(12)13-11(14)16/h6,8H,2-5,7H2,1H3,(H2,12,13,16) |
Clé InChI |
FOWHTPKRQCEKTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCN1C=CC(=NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)
![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)



![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)

![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)

![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)


